![molecular formula C33H22O B14534942 Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl- CAS No. 62224-99-1](/img/structure/B14534942.png)
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl- is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of indene derivatives and pyran precursors in the presence of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl-
- Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-phenyl-
- Indeno[3a,4-b]oxiren-2-ol, octahydro-4a-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-
Comparison: Compared to similar compounds, Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl- is unique due to its specific substituents and structural configuration, which can influence its chemical reactivity and biological activity. For example, the presence of phenyl groups may enhance its stability and interaction with certain molecular targets, making it more effective in specific applications.
Properties
CAS No. |
62224-99-1 |
|---|---|
Molecular Formula |
C33H22O |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
9-(1H-inden-2-yl)-2,4-diphenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C33H22O/c1-3-11-22(12-4-1)29-21-30(23-13-5-2-6-14-23)34-33-31(27-17-9-10-18-28(27)32(29)33)26-19-24-15-7-8-16-25(24)20-26/h1-19,21H,20H2 |
InChI Key |
UJGGEKLUKMFLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=C4C(=C(C=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


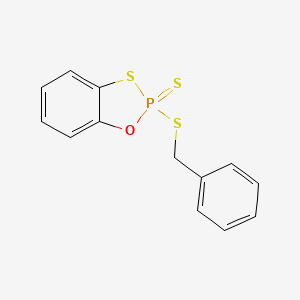
![2-[(5-Nitrothiophen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14534871.png)
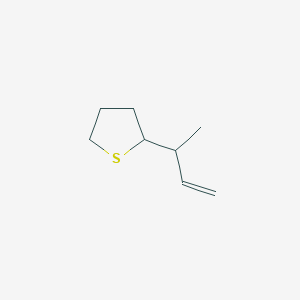
![6,6-Dimethyl-4-[(propan-2-yl)oxy]-1,5,6,7-tetrahydro-2H-azepin-2-one](/img/structure/B14534876.png)
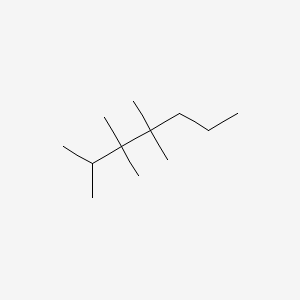
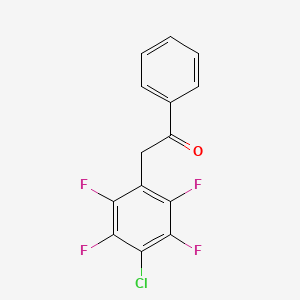
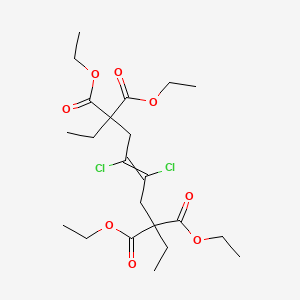
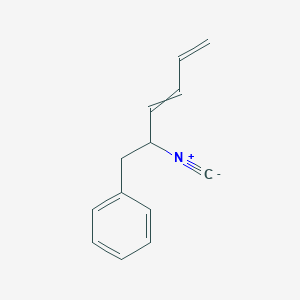
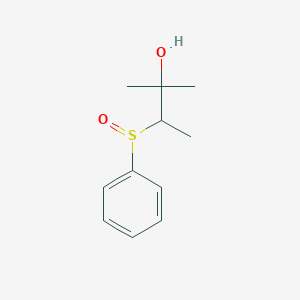
![N-Methyl-N-[(naphthalen-1-yl)methyl]aniline](/img/structure/B14534903.png)
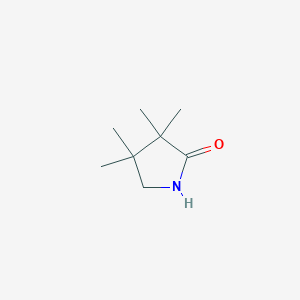
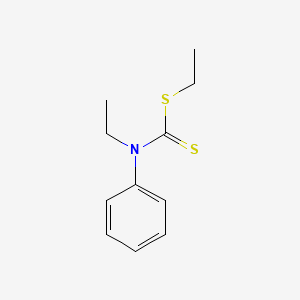
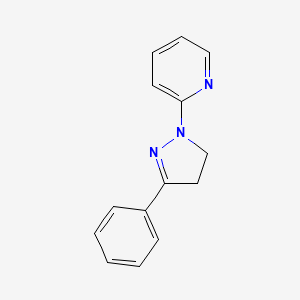
![1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol](/img/structure/B14534932.png)
